3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL
Description
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is a tertiary amine alcohol characterized by a benzyl group, a 2-hydroxypropyl group, and a propan-1-ol backbone. The compound’s structure features a central nitrogen atom bonded to three distinct substituents: a benzyl (C₆H₅CH₂⁻), a 2-hydroxypropyl (CH₃CH(OH)CH₂⁻), and a 3-hydroxypropyl (HOCH₂CH₂CH₂⁻) chain.
Properties
IUPAC Name |
1-[benzyl(3-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLAWPNFHRHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCO)CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL typically involves multi-step organic reactions. One common method is the reductive amination of benzylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or aldehydes |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | Sodium hydride in DMF | Substituted benzyl derivatives |
Biology
The compound is under investigation for its biological activity , particularly its potential antimicrobial and antiviral properties. Preliminary studies indicate that it may interact with specific biological targets, modulating enzyme activity and influencing cellular processes.
Medicine
In medicinal chemistry, 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is being explored for its role in drug development. Its structural features suggest potential applications in designing new therapeutic agents aimed at treating various diseases.
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit significant antimicrobial activity against mycobacterial species. In vitro studies demonstrated that certain derivatives outperformed standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Case Study 2: Drug Development
In a study focused on drug design, compounds structurally related to 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL were evaluated for their effects on serotonin receptors. The findings suggest that modifications to the compound can enhance receptor binding affinity, which is critical for developing effective psychiatric medications.
Mechanism of Action
The mechanism of action of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following compounds share structural motifs with 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL, differing primarily in substituents and functional groups:
Key Observations :
- Complexity: The target compound’s tertiary amine structure distinguishes it from simpler secondary amines like 3-(Benzylamino)propan-1-ol .
- Polarity : The additional 2-hydroxypropyl group enhances hydrophilicity compared to IV-9, which relies on a nitro group for polarity .
- Synthetic Accessibility : IV-9’s synthesis (71% yield via nucleophilic substitution ) suggests that the target compound may require multi-step alkylation or optimized reaction conditions to accommodate bulkier substituents.
Physicochemical Properties
- Solubility: The dual hydroxyl groups in the target compound likely improve water solubility relative to 3-(Benzylamino)propan-1-ol (single hydroxyl) and IV-9 (nitro/chloro substituents).
- Hydrogen Bonding : The 2-hydroxypropyl group introduces a secondary hydroxyl site, increasing hydrogen-bonding capacity compared to IV-9’s nitro group, which primarily engages in dipole interactions.
- Thermal Stability : The benzyl group may enhance thermal stability compared to IV-9’s nitro-substituted pyridine, which is prone to decomposition under heat .
Biological Activity
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzyl group, a hydroxypropyl moiety, and an amino group, which contribute to its biological interactions. The presence of the hydroxy and amino functional groups allows for hydrogen bonding and electrostatic interactions with various biological targets, enhancing its potential efficacy in therapeutic applications.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 209.30 g/mol
3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL interacts with specific enzymes and receptors in the body. The hydroxy and amino groups facilitate crucial interactions that modulate enzyme activity or receptor signaling pathways. This modulation can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of similar structural compounds. The results indicated that compounds with similar functionalities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL | TBD | TBD |
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | Staphylococcus aureus |
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human monocytic leukemia THP-1 cell lines to assess the safety profile of the compound. Preliminary results suggest that while some derivatives exhibit promising antimicrobial activity, they also possess varying levels of cytotoxicity, necessitating further investigation into their therapeutic index .
Potential Uses
The compound has been investigated for various therapeutic applications, including:
- Antimicrobial Agents : Effective against mycobacterial infections.
- Local Anesthetics : Potential use in pain management.
- Neurotropic Agents : Investigated for effects on neurological conditions.
Research Findings
Research indicates that derivatives of 3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL may serve as leads for developing new drugs targeting infections resistant to current therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
